molecular formula C10H16O B14343436 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran CAS No. 92356-05-3

4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran

Cat. No.: B14343436
CAS No.: 92356-05-3
M. Wt: 152.23 g/mol
InChI Key: CCGHIMZCXRONPM-UHFFFAOYSA-N
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Description

4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is a chemical compound known for its unique structure and properties It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-buten-2-one with 2-methylprop-1-en-1-ol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biological or chemical process.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one: This compound shares a similar structure but differs in the oxidation state of the pyran ring.

    4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-ol: Another related compound with a hydroxyl group attached to the pyran ring.

Uniqueness

4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is unique due to its specific structural features and reactivity

Properties

IUPAC Name

4-methyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGHIMZCXRONPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OCC1)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741007
Record name 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92356-05-3
Record name 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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